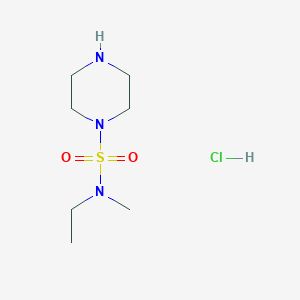
N-(isoxazol-3-yl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(isoxazol-3-yl)-6-methoxypyrimidine-4-carboxamide” is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been shown to have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using various techniques. For instance, the structure of isoxazole can be determined using 1H NMR spectroscopy .Chemical Reactions Analysis
Isoxazoles undergo various chemical reactions. The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives, including 6-methoxy-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit diverse types of biological activities, including modulation of myeloid leukemia .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial activities . This makes them potentially useful in the development of new antimicrobial drugs .
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to exhibit antifungal activities . This suggests potential applications in the treatment of fungal infections .
Antiparasitic Applications
Pyrimidine derivatives have been reported to exhibit antiparasitic activities . This suggests potential applications in the treatment of parasitic infections .
Diuretic Applications
Pyrimidine derivatives have been reported to exhibit diuretic activities . This suggests potential applications in the treatment of conditions that benefit from increased urine production .
Antitumor Applications
Pyrimidine derivatives have been reported to exhibit antitumor activities . This suggests potential applications in the treatment of various types of tumors .
Antifilarial Applications
Pyrimidine derivatives have been reported to exhibit antifilarial activities . This suggests potential applications in the treatment of filarial infections .
DNA Topoisomerase II Inhibitor Applications
Pyrimidine derivatives have been reported to exhibit DNA topoisomerase II inhibitory activities . This suggests potential applications in the treatment of conditions that can benefit from the inhibition of DNA topoisomerase II .
Mechanism of Action
The mechanism of action of isoxazole derivatives can vary depending on the specific compound and its biological activity. For instance, some isoxazole derivatives have been found to have anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Safety and Hazards
Future Directions
Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
6-methoxy-N-(1,2-oxazol-3-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-15-8-4-6(10-5-11-8)9(14)12-7-2-3-16-13-7/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFWIYGIFRNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoxazol-3-yl)-6-methoxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

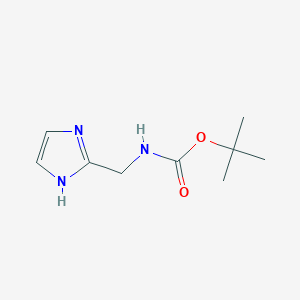
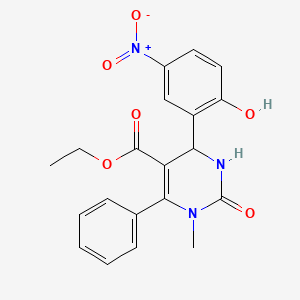
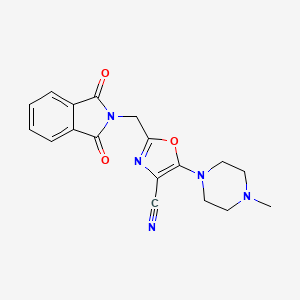
![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)



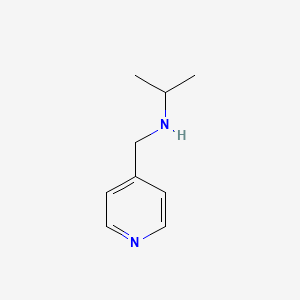
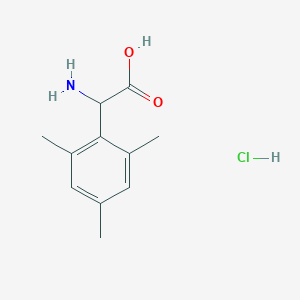
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
